molecular formula C25H22ClN B2493026 4-Tritylaniline hydrochloride CAS No. 945018-87-1

4-Tritylaniline hydrochloride

Cat. No. B2493026
CAS RN: 945018-87-1
M. Wt: 371.91
InChI Key: GGYQDMHUVMIEFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Tritylaniline hydrochloride involves multiple steps, starting from basic aniline derivatives to the final trityl-protected compound. Techniques such as the Suzuki and Sonogashira reactions offer pathways for functional group modifications, showcasing the versatility and reactivity of the trityl group in facilitating bioorthogonal reactions, as demonstrated in the synthesis of novel amino acids containing functional groups (Forbes et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound reveals detailed insights into their conformational preferences and structural characteristics. The crystallographic studies indicate the presence of specific conformational structures, highlighting the influence of the trityl group on the overall molecular architecture and the potential for stereospecific applications in molecular design and medicinal chemistry (Forbes et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are characterized by their ability to undergo various bioorthogonal reactions, enabling the introduction of new functionalities into molecules. The compound's reactivity under specific conditions, such as photochemical synthesis and coupling reactions, highlights its utility in creating aminoalkylanilines and other complex molecules (Guizzardi et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by the length and nature of substituents, affecting their solubility, melting points, and overall stability. These properties are critical for their application in various domains, including the development of materials with specific optical and electrical characteristics (Chevalier et al., 1992).

Chemical Properties Analysis

The chemical properties of this compound are marked by its reactivity and the ability to participate in a wide range of chemical transformations. Its role in the synthesis of polymers, dyes, and other functional materials underscores its importance in organic synthesis and materials science. The compound's behavior in reactions, such as cycloisomerization and oxidative cyclization, provides valuable insights into its chemical versatility (Rehan et al., 2015).

Scientific Research Applications

Polymer Modification and Material Science

4-Tritylaniline hydrochloride has been utilized in the field of polymer modification and material science. A study by Yong-chan Chung et al. (2018) explored the grafting of 4-tritylaniline onto polyurethane, revealing that this modification improved the tensile strength, flexibility under freezing temperatures, and recovery to the original shape of the polymer. This indicates the potential of this compound in enhancing polymer properties, particularly in applications requiring durability in low-temperature environments (Yong-chan Chung, Bae, Choi, & Chun, 2018).

Chemical Synthesis and Crystallography

The compound has also been mentioned in studies related to chemical synthesis and crystallography. For example, a research article discussed the synthesis of substituted tritylamines, including 4-tritylaniline, and their crystal structures. This study highlights the intricate structural properties of tritylamines, hinting at the potential of this compound in advanced chemical synthesis and structural analysis (Canle et al., 2000).

Polymer Chemistry and Gas Transport

Another significant application of this compound is in the domain of polymer chemistry and gas transport. Bisoi et al. (2017) conducted a study on aromatic polyamides containing trityl substituted triphenylamine, demonstrating how the incorporation of a trityl group into the polymer backbone improved gas permeability, particularly for CO2 and O2. This research underscores the potential use of this compound in developing materials with enhanced gas transport properties, which can be crucial for various industrial applications (Bisoi, Mandal, Padmanabhan, & Banerjee, 2017).

properties

IUPAC Name

4-tritylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYQDMHUVMIEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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